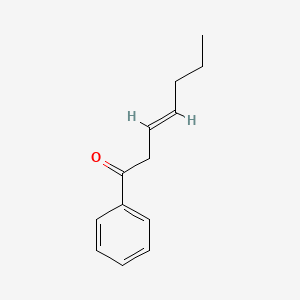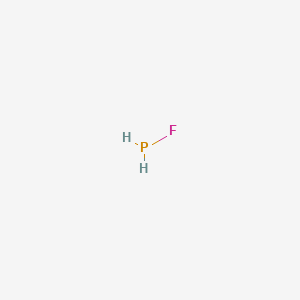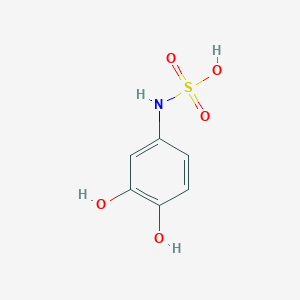
Pyrocatechol-4-ammonium sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxybenzenesulfonic acid monoammonium salt, also known as pyrocatechol-4-sulfonic acid ammonium salt, is an organic compound with the molecular formula C6H9NO5S. It is a derivative of catechol, where the sulfonic acid group is attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dihydroxybenzenesulfonic acid monoammonium salt can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) using sulfuric acid or chlorosulfonic acid. The reaction typically involves heating catechol with the sulfonating agent under controlled conditions to introduce the sulfonic acid group at the 4-position of the benzene ring. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the monoammonium salt .
Industrial Production Methods
In industrial settings, the production of 3,4-dihydroxybenzenesulfonic acid monoammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and purification steps .
化学反应分析
Types of Reactions
3,4-Dihydroxybenzenesulfonic acid monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The hydroxyl groups and the sulfonic acid group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Alkylated or acylated derivatives of the compound.
科学研究应用
3,4-Dihydroxybenzenesulfonic acid monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3,4-dihydroxybenzenesulfonic acid monoammonium salt involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sulfonic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
相似化合物的比较
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt: Another sulfonated derivative of catechol with two sulfonic acid groups.
Hydroquinone monosulfonic acid potassium salt: A sulfonated derivative of hydroquinone with similar chemical properties.
Phenolsulfonic acid: A simpler sulfonated phenol with one sulfonic acid group
Uniqueness
3,4-Dihydroxybenzenesulfonic acid monoammonium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and sulfonic acid groups makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific applications .
属性
分子式 |
C6H7NO5S |
|---|---|
分子量 |
205.19 g/mol |
IUPAC 名称 |
(3,4-dihydroxyphenyl)sulfamic acid |
InChI |
InChI=1S/C6H7NO5S/c8-5-2-1-4(3-6(5)9)7-13(10,11)12/h1-3,7-9H,(H,10,11,12) |
InChI 键 |
OBOQCKWXQWORRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NS(=O)(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


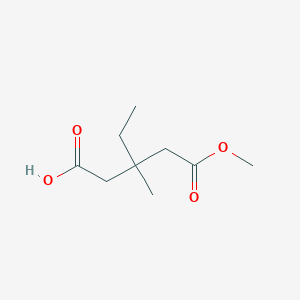
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

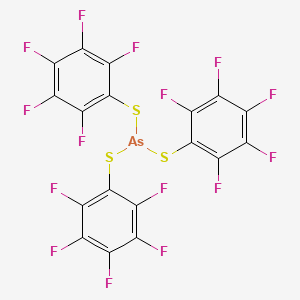
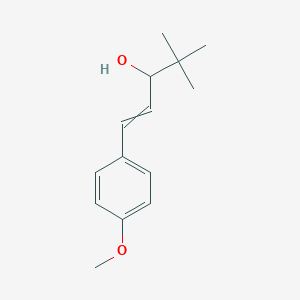
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
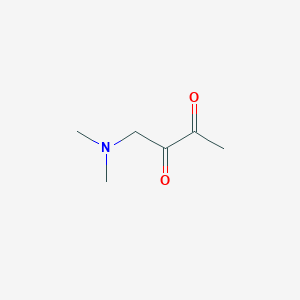
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

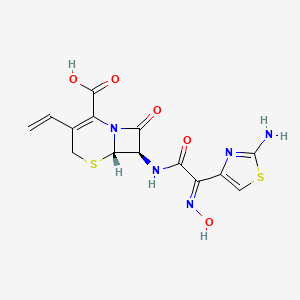
![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
